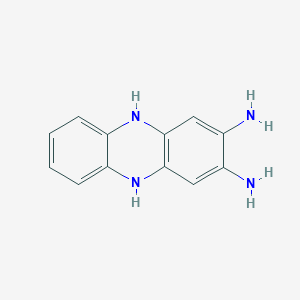

5,10-Dihydrophenazine-2,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

562858-08-6 |

|---|---|

Molecular Formula |

C12H12N4 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5,10-dihydrophenazine-2,3-diamine |

InChI |

InChI=1S/C12H12N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6,15-16H,13-14H2 |

InChI Key |

XXSIHXZVKOUCRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(N2)C=C(C(=C3)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Historical and Classical Synthetic Routes to the Dihydrophenazine Core

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives and Quinones/Catechols

The foundational method for constructing the dihydrophenazine skeleton involves the condensation of o-phenylenediamine derivatives with catechols or their oxidized counterparts, quinones. A historical approach involves heating o-phenylenediamine and catechol in a sealed tube at high temperatures (200–210 °C) for extended periods, though this method often results in modest yields. google.com A more commercially viable adaptation of this reaction is a solvent-mediated process where a stoichiometric excess of either catechol or the 1,2-diaminoaryl compound is used. google.com This "one-pot" synthesis can be carried out in a high-boiling solvent, which avoids the need for superatmospheric pressure and allows the reaction to proceed to completion without the buildup of solid material. google.comgoogle.com For instance, reacting 1,2-diaminobenzene with a threefold molar excess of catechol at temperatures between 151°C and 187°C over several days can produce the dihydrophenazine product. google.com The resulting dihydrophenazine is often oxidized in a subsequent step to yield the corresponding phenazine (B1670421). google.com

The reaction mechanism proceeds through the condensation of the amino groups of the o-phenylenediamine with the hydroxyl groups of the catechol, leading to cyclization and the formation of the dihydrophenazine ring system. The use of a solvent and an excess of one reactant helps to drive the reaction towards the desired product and improve yields. google.com

Another classical route starts with phenazine itself, which can be reduced to 5,10-dihydrophenazine (B1199026). mdpi.com A common method employs sodium dithionite (B78146) as the reducing agent in an ethanol (B145695) solution. mdpi.com The phenazine is heated to reflux in ethanol, and an aqueous solution of sodium dithionite is added slowly. The reaction is typically complete within a couple of hours, yielding the dihydrophenazine product upon cooling and filtration. mdpi.com

Table 1: Comparison of Classical Synthesis Conditions for the Dihydrophenazine Core

| Reactants | Conditions | Key Features | Reference |

|---|---|---|---|

| o-Phenylenediamine and Catechol | Sealed tube, 200–210 °C, 35–40 hours | Historical method, modest yields. | google.com |

| 1,2-Diaminobenzene and Catechol (3 eq.) | Melt, 151-187 °C, 4.5 days | Solvent-free, excess catechol, commercially viable. | google.com |

| Phenazine and Sodium Dithionite | Ethanol/Water, reflux, 2 hours | Reduction of pre-formed phenazine, high efficiency. | mdpi.com |

Photochemical Synthesis Pathways

Photochemical methods provide an alternative route to dihydrophenazines, often proceeding under milder conditions than classical thermal condensations. The core of this approach lies in the photo-induced reactions of phenazine and its derivatives. For instance, N,N'-diaryldihydrophenazines have been utilized as photoredox catalysts, highlighting the photochemical activity of the dihydrophenazine core. nih.gov These compounds can be excited by visible light to participate in electron transfer processes. nih.govnewiridium.com

While direct photochemical synthesis of the dihydrophenazine core from simpler precursors is less common, the photoreduction of phenazine to 5,10-dihydrophenazine is a well-established process. This can be achieved using various photoreductants and sensitizers. The photochemical behavior of phenazine-based systems is an active area of research, particularly in the context of photocatalysis and the development of photoresponsive materials. nih.govnewiridium.com The stability and reversible redox properties of the dihydrophenazine/phenazine couple are central to these applications. mdpi.com

Advanced and Regioselective Synthesis Strategies for Substituted Dihydrophenazines

Modern synthetic chemistry has introduced more sophisticated and controlled methods for the preparation of dihydrophenazines, allowing for the precise installation of various substituents.

Palladium-Mediated Cross-Coupling Reactions (e.g., C–N Arylations)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of N-substituted dihydrophenazines. nih.govresearchgate.netyoutube.com This methodology allows for the formation of carbon-nitrogen (C–N) bonds between the dihydrophenazine nitrogen atoms and aryl halides or triflates. youtube.com An efficient method for synthesizing 5,10-diaryl-dihydrophenazines utilizes a Pd(0)-mediated cross-coupling reaction. researchgate.net These reactions typically employ a palladium catalyst, such as those derived from Pd2(dba)3 or Pd(OAc)2, in combination with a suitable phosphine (B1218219) ligand and a base. youtube.comwiley.com

The choice of ligand is critical for the success of the coupling reaction, with bulky, electron-rich phosphines often providing the best results. wiley.com These advanced ligands have enabled C-N coupling reactions of aryl chlorides with amines to occur even at room temperature. wiley.com This approach offers high regioselectivity, as the substitution occurs specifically at the nitrogen atoms of the dihydrophenazine core. The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting dihydrophenazine derivatives. researchgate.net Furthermore, palladium-catalyzed domino reactions, which combine an intermolecular amination with an intramolecular direct arylation, have been developed for the regioselective synthesis of annulated N-heterocycles like carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org

Copper-Catalyzed Domino Reactions for Dihydrophenazine Core Formation

Copper-catalyzed domino reactions have emerged as a valuable strategy for the construction of cyclic compounds, including heterocyclic systems related to dihydrophenazines. nih.gov These reactions involve a cascade of transformations in a single pot, often initiated by a copper-catalyzed cross-coupling or addition step. nih.govrsc.org This approach is advantageous due to its efficiency, atom economy, and the use of a less expensive and more abundant metal catalyst compared to palladium. nih.gov

For the synthesis of nitrogen-containing heterocycles, copper-catalyzed domino reactions can involve the alkenylation or alkynylation of amines followed by an intramolecular cyclization. nih.gov While direct application to 5,10-Dihydrophenazine-2,3-diamine is not explicitly detailed in the provided context, the principles of copper-catalyzed domino reactions for forming N-heterocycles are well-established. nih.govbeilstein-archives.orgorganic-chemistry.org These methods often proceed under mild conditions and can tolerate a range of functional groups, making them a promising avenue for the efficient synthesis of complex dihydrophenazine structures. rsc.orgorganic-chemistry.org

Table 2: Overview of Advanced Catalytic Methodologies

| Methodology | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Palladium-Mediated C–N Arylation | Pd(0) or Pd(II) with phosphine ligands | High regioselectivity for N-substitution, broad substrate scope, mild conditions. | nih.govresearchgate.netresearchgate.netwiley.com |

| Copper-Catalyzed Domino Reactions | Copper salts (e.g., CuI, Cu(TFA)₂) | Cost-effective catalyst, high efficiency (domino process), mild reaction conditions. | nih.govrsc.orgbeilstein-archives.org |

| Microwave-Assisted Synthesis | Various catalysts, often solvent-free | Rapid reaction times, improved yields, environmentally friendly. | irjmets.comnih.govchemrxiv.orgpsu.edu |

Microwave-Assisted Synthetic Protocols for Dihydrophenazine Derivatives

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds by offering significant advantages over conventional heating methods. irjmets.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields. irjmets.comnih.govchemrxiv.org

Microwave-assisted protocols have been successfully applied to various condensation and cyclization reactions to form heterocyclic rings. nih.govresearchgate.netresearchgate.net For instance, the synthesis of dihydropyrimidinone derivatives, which share structural similarities with the dihydrophenazine system, has been achieved in high yields and with short reaction times under microwave irradiation, often in the absence of a solvent. nih.govchemrxiv.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. irjmets.com This method is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. irjmets.comnih.gov The application of microwave-assisted synthesis to the preparation of dihydrophenazine derivatives offers a promising route for rapid and efficient access to these compounds. psu.edu

Post-Synthetic Modification Approaches

Post-synthetic modification represents a strategic approach to introduce functional diversity into the 5,10-dihydrophenazine scaffold, allowing for the fine-tuning of its chemical and physical properties after the core heterocyclic structure has been assembled. These modifications are crucial for developing tailored molecules for specific applications, such as biological markers or advanced materials. nih.gov

One prominent strategy involves the functionalization of pre-existing amino groups on the phenazine core. For instance, a triamino-phenazinium dye, a close cationic analogue of dihydrophenazine, can be readily modified. nih.gov The introduction of electron-withdrawing groups is a common tactic to modulate the electronic properties of the molecule. This can be achieved through methods like acylation or aromatic nucleophilic substitution on a reactive primary amine function. nih.gov Such modifications can dramatically alter the electron density of the phenazine core, leading to significant shifts in absorption and emission spectra, pushing them into the far-red to near-infrared (NIR) regions. nih.gov For some products, further substitution can be performed with primary amines to further tune the electronic landscape of the molecule. nih.gov

Another innovative approach involves the post-synthetic modification of metal-organic frameworks (MOFs) that incorporate dihydrophenazine units. A MOF synthesized from 5,10-di(4-benzoic acid)-5,10-dihydrophenazine can be partially oxidized using reagents like silver hexafluoroantimonate (AgSbF₆) to generate a material containing phenazine radical cations. researchgate.net This method creates stable, redox-active MOFs that can be utilized as reusable heterogeneous catalysts in organic synthesis, such as in aza-Diels-Alder reactions. researchgate.net The stability and reusability of such catalysts for up to five cycles without significant loss of activity highlight the robustness of this post-synthetic strategy. researchgate.net

These methodologies demonstrate that post-synthetic functionalization is a versatile tool for expanding the chemical space of dihydrophenazine derivatives, enabling the creation of materials with precisely controlled properties.

Elucidation of Reaction Mechanisms in Dihydrophenazine Synthesis and Transformation

Understanding the intricate mechanisms governing the synthesis and transformation of dihydrophenazines is fundamental to optimizing reaction conditions, controlling product formation, and designing novel derivatives with desired functionalities. This section delves into the electron transfer processes that define their redox behavior, the strategies for achieving regioselectivity, and the catalytic cycles of key metal-mediated synthetic routes.

Electron Transfer Processes in Dihydrophenazine Formation

The formation and reactivity of 5,10-dihydrophenazine are intrinsically linked to electron transfer (ET) processes. The phenazine core is redox-active and can undergo reversible transformations involving the transfer of electrons and protons. The mechanism of these transformations is highly dependent on the solvent system. rsc.org

In aprotic (non-aqueous) solvents, the reduction of phenazine to 5,10-dihydrophenazine occurs via two distinct, successive one-electron reduction steps. rsc.orgdigitellinc.com The first electron transfer results in the formation of a stable radical anion (semiquinone). rsc.orgcdnsciencepub.com The addition of a second electron yields the dianion, which corresponds to the 5,10-dihydrophenazine state. rsc.org This two-step process is a hallmark of phenazine electrochemistry in aprotic media. mdpi.comresearchgate.net

Conversely, in protic (aqueous) media, the mechanism shifts to a concerted 2-electron, 2-proton transfer (PCET) process, directly converting phenazine to dihydrophenazine in a single step. rsc.orgdigitellinc.com This dynamic interplay between phenazine, protons, and electrons is central to its role in biological redox cycling. rsc.org

The redox potential of the phenazine/dihydrophenazine couple can be precisely tuned by introducing functional groups onto the aromatic rings. rsc.org

Electron-Withdrawing Groups (EWGs): Substituents like cyano groups (-CN) stabilize the negatively charged reduced species (anion and dianion). This stabilization results in a positive shift of the redox potential, making the phenazine easier to reduce. rsc.org The effect of EWGs is often additive, with the redox potential increasing proportionally to the number of groups attached. rsc.org

Electron-Donating Groups (EDGs): Substituents like amino groups (-NH₂) have the opposite effect. They destabilize the reduced forms, shifting the redox potential to more negative values. rsc.org

Kinetic studies have revealed the relative effectiveness of the different species in solution as electron-transfer agents. In acidic solutions where the 5,10-dihydrophenazonium ion-radical is the predominant species, the principal electron-transfer agent is actually the small amount of 5,10-dihydrophenazine formed through the dismutation of the radical. cdnsciencepub.com The second-order rate constant for electron transfer from the dihydrophenazine is significantly greater (by a factor of 10⁴) than that from the ion-radical. cdnsciencepub.com

This deep understanding of ET processes is crucial for applications like organic redox flow batteries, where phenazines are explored as high-performance materials due to their tunable redox potentials and multi-redox activity. rsc.orgdigitellinc.com The reversible conversion between phenazine and dihydrophenazine is also harnessed in photocatalysis, where dihydrophenazine acts as an electron storage intermediate that can reduce oxygen to produce hydrogen peroxide. rsc.orgrsc.org

Redox Mechanisms of Phenazine

| Solvent System | Mechanism | Description | Key Intermediates |

|---|---|---|---|

| Aprotic (e.g., Acetonitrile) | Two-step Electron Transfer (ET) | Involves two sequential one-electron reductions. rsc.org | Radical Anion (Semiquinone) rsc.org |

| Protic (e.g., Aqueous solution) | Proton-Coupled Electron Transfer (PCET) | A single-step process involving the transfer of 2 electrons and 2 protons. rsc.org | None (Direct conversion) |

Regioselectivity Control and Mechanistic Insights

Achieving regiochemical control is a significant challenge in the synthesis of substituted phenazines and dihydrophenazines, as classical condensation methods often yield mixtures of isomers. Modern catalytic methods have provided powerful tools to direct the formation of specific isomers, offering precise control over the substitution pattern.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a highly effective strategy for the regioselective synthesis of phenazines, which can then be reduced to the corresponding dihydrophenazines. nih.gov This approach allows for the "ligation" of two substituted aromatic rings with a high degree of control. For example, the double Buchwald-Hartwig cyclization of substituted bromoanilines can produce disubstituted phenazines that are difficult to access through other methods. nih.govclockss.org This strategy enables the formation of a specific regioisomer, such as in the synthesis of compound 17 from 16 , without the formation of other possible isomers, a feat not achievable with classical approaches. nih.gov A developed protocol for 2,3,7,8-tetraalkoxyphenazines utilizes a tandem sequence of Buchwald-Hartwig amination followed by reductive cyclization and oxidation, where the selection of appropriately substituted starting materials exclusively yields a single, designed isomer. nih.gov

Iron-catalyzed intramolecular C–H amination offers another pathway for the regioselective synthesis of 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines. core.ac.uk The mechanism involves the in-situ generation of magnesium amides from o-phenylenediamine precursors, which then undergo cyclization catalyzed by an iron salt in the presence of an oxidant like 1,2-dibromoethane (B42909). core.ac.uk This method provides a direct route to install substituents at the 2 and 7 positions of the dihydrophenazine core. core.ac.uk

Mechanistic insights into functionalization reactions reveal the factors governing site-selectivity. For instance, in copper-catalyzed radical-relay reactions for C(sp³)–H functionalization, computational studies show that an adduct between the copper catalyst and a nitrogen-centered radical is the key species responsible for hydrogen-atom transfer (HAT). rsc.org The preference for benzylic C-H bonds over other sites is a key feature of these systems. The ultimate functionalization pathway, whether through radical-polar crossover (RPC) to a carbocation, reductive elimination from a Cu(III) complex, or radical addition to a ligand, is dependent on the ligands coordinated to the copper center. rsc.org

Copper catalysis has also been employed for the one-pot synthesis of fused dibenzo[b,f] rsc.orgresearchgate.netoxazepines, where a Smiles rearrangement mechanism leads to a regioselectivity that is completely different from that of classical cross-coupling. nih.gov This highlights how mechanistic pathways can be manipulated to achieve otherwise inaccessible substitution patterns.

Comparison of Regioselective Synthetic Methods

| Method | Catalyst System | Key Mechanistic Feature | Regiocontrol Outcome | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(II) acetate (B1210297) / Phosphine ligand | Double C-N bond formation via reductive elimination. | Controlled synthesis of unsymmetrically disubstituted phenazines. nih.gov | nih.gov |

| Intramolecular C-H Amination | Iron(II) chloride / 1,2-dibromoethane | In-situ generation of magnesium amides followed by iron-catalyzed cyclization. | Regioselective installation of substituents at the 2,7-positions. core.ac.uk | core.ac.uk |

| Tandem Amination/Cyclization | Palladium(II) acetate / RuPhos | Buchwald-Hartwig amination followed by tandem reduction and regioselective oxidative cyclization. | Exclusive formation of a single isomer of tetraalkoxy-phenazines. nih.gov | nih.gov |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-catalyzed reactions are central to the modern synthesis of dihydrophenazines and their derivatives. nih.gov An analysis of the catalytic cycles provides a deeper understanding of the reaction pathways, intermediates, and the roles of various additives. beilstein-journals.org

Palladium-Catalyzed Syntheses: Palladium catalysis is widely used for constructing the phenazine skeleton through C-N and C-H bond functionalization. researchgate.netresearchgate.net A general catalytic cycle for C-H activation/cross-coupling reactions mediated by a cationic palladium(II) catalyst involves three key steps: beilstein-journals.org

C-H Activation: The active cationic palladium(II) species reacts with an aryl precursor (e.g., an arylurea) to perform an electrophilic C-H activation, forming a cyclic palladium intermediate known as a palladacycle. This step has been shown to proceed readily at room temperature. beilstein-journals.org

Reaction with Coupling Partner: The palladacycle intermediate then reacts with the coupling partner. In a Buchwald-Hartwig type reaction, this involves a double amination sequence to form the dihydrophenazine ring, which is subsequently oxidized in situ. clockss.org In other cross-couplings, the palladacycle can react with aryl iodides, arylboronic acids, or acrylates. beilstein-journals.org

Catalyst Regeneration: Following the coupling step, the palladium catalyst is regenerated to its active cationic Pd(II) state, allowing it to re-enter the catalytic cycle. In reactions involving Pd(0) intermediates, an oxidant is required to return the palladium to the active +2 oxidation state. beilstein-journals.org

For instance, in the double Buchwald-Hartwig amination for phenazine synthesis, the process involves two successive C-N coupling events from a dianiline precursor, catalyzed by a Pd(0)/phosphine system, followed by oxidation of the resulting dihydrophenazine. nih.govclockss.org

Iron-Catalyzed Syntheses: Iron-catalyzed reactions provide a more sustainable alternative for phenazine synthesis. core.ac.uk The catalytic cycle for the intramolecular C–H amination of o-phenylenediamines is believed to proceed via the following steps:

Amide Formation: The starting diamine reacts with a Grignard reagent to form a magnesium amide. core.ac.uk

Oxidative Addition/C-H Amination: The iron(II) catalyst likely undergoes a reaction sequence that facilitates the intramolecular C-H amination to close the dihydrophenazine ring. core.ac.uk

Reductive Elimination and Re-oxidation: The product is released, and the iron catalyst is regenerated. The use of 1,2-dibromoethane as a terminal oxidant is crucial for turning over the cycle. core.ac.uk

A proposed catalytic cycle for the FeCl₃-catalyzed oxidative cross-coupling of phenols with aminonaphthalenes involves the formation of a ternary complex where the iron catalyst binds to both coupling partners and the oxidant during the key oxidative coupling step. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts are also effective, particularly in radical-relay reactions. rsc.org In the Cu/NFSI (N-fluorobenzenesulfonimide) system for C(sp³)–H functionalization, the mechanism is initiated by the formation of an N-sulfonimidyl radical (˙NSI). rsc.org

HAT Promotion: An adduct formed between the Cu(I) catalyst and the ˙NSI radical is implicated as the species that performs the hydrogen-atom transfer (HAT) from the substrate. rsc.org

Radical Functionalization: The resulting substrate radical can undergo several pathways depending on the ligands. These include radical-polar crossover (RPC), where the radical is oxidized to a carbocation, or reductive elimination from a formal Cu(III) intermediate. rsc.org

Catalyst Turnover: The Cu(II) species formed after the RPC step is reduced back to Cu(I) to complete the cycle.

These mechanistic analyses are critical for optimizing reaction efficiency, controlling selectivity, and expanding the scope of metal-catalyzed routes to dihydrophenazines and related heterocyclic compounds. semanticscholar.org

Compound Index

Electronic Structure and Spectroscopic Characterization

Theoretical Investigations of Electronic Structure and Bonding

Theoretical calculations are instrumental in providing a molecular-level understanding of the electronic characteristics that govern the behavior of 5,10-dihydrophenazine-2,3-diamine.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. irjweb.com For phenazine (B1670421) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and to calculate electronic properties. irjweb.comnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. researchgate.net By simulating electronic absorption spectra, TD-DFT helps in understanding the nature of electronic transitions, such as n → π* or π → π* transitions, which are fundamental to the photophysical behavior of these compounds. researchgate.netresearchgate.net For instance, in related dye molecules, TD-DFT has been used to predict absorption wavelengths and to explain the effects of different functional groups on the electronic spectra. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. openaccesspub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comopenaccesspub.org

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov For many organic compounds, the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. nasc.ac.in In the case of this compound, the diamino substituents would significantly influence the energy and distribution of these orbitals. The analysis of HOMO and LUMO energy levels helps in predicting the molecule's behavior in electron transfer processes, which is vital for applications in areas like organic electronics. nasc.ac.in

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Dithiocarbazate Compound

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

This table presents data for a related dithiocarbazate compound to illustrate the type of information obtained from FMO analysis. The lower energy gap suggests high chemical reactivity and biological activity. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are indispensable for confirming the structure, purity, and dynamic behavior of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR provides similar information for carbon atoms. rsc.org

For dihydrophenazine derivatives, the chemical shifts and coupling constants in the NMR spectra are characteristic of the protons and carbons in the aromatic rings and at the nitrogen centers. For instance, in a related 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine, the proton NMR spectrum in THF-d8 showed multiplets in the aromatic region (δ 7.94–7.55 ppm and δ 6.52–5.92 ppm) and a singlet for the tert-butyl protons at δ 1.05 ppm. nih.gov The ¹³C-NMR spectrum provided detailed information about the carbon framework, including the quaternary carbons and those influenced by fluorine substitution. nih.gov Such detailed spectral analysis is crucial for confirming the successful synthesis of the target molecule. rsc.orgrsc.org

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted Dihydrophenazine

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.94–7.90 (m, 4H), 7.61–7.55 (m, 4H), 6.52 (dd, 2H), 6.06 (d, 2H), 5.92 (d, 2H), 1.05 (s, 18H) |

| ¹³C | 146.66, 145.75, 136.97, 135.07, 131.02, 129.90 (q), 129.00 (q), 125.46 (q), 119.18, 115.58, 113.35, 34.73, 31.54 |

This table shows ¹H and ¹³C NMR data for 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine in THF-d8, illustrating the type of spectral information obtained. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov

Different ionization techniques are used depending on the nature of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and large molecules, often used in conjunction with liquid chromatography (LC-MS). nih.gov Gas chromatography-mass spectrometry (GC-MS) is used for volatile and thermally stable compounds. wikipedia.org For a substituted dihydrophenazine, HRMS (ESI) was used to confirm the molecular formula by matching the measured m/z value of the protonated molecule [M+H]⁺ to the calculated value. nih.gov Electron ionization (EI) mass spectrometry can provide information about the fragmentation pattern of the molecule, which can further aid in structural elucidation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features: the secondary amine groups within the dihydrophenazine core, the primary amine groups on the benzene (B151609) ring, and the aromatic C-H bonds.

The dihydrophenazine moiety contains two secondary amine (N-H) groups, while the 2,3-diamine substituent consists of two primary amine (NH₂) groups. The N-H stretching vibrations for these groups typically appear in the region of 3300-3500 cm⁻¹. Primary amines characteristically show two distinct peaks in this region, corresponding to asymmetric and symmetric stretching modes, while secondary amines exhibit a single peak. msu.edu Therefore, the spectrum of this compound should display a complex pattern of multiple bands in this high-frequency area.

The C-N stretching vibrations provide further structural confirmation. Aromatic amines, like the 2,3-diamine group, typically exhibit strong C-N stretching bands between 1200 and 1350 cm⁻¹. msu.edu Aliphatic-like C-N stretching from the dihydrophenazine ring would appear at slightly lower frequencies, between 1000 and 1250 cm⁻¹. msu.edu Additionally, the presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C ring stretching ("breathing") vibrations in the 1400-1600 cm⁻¹ region. The structure of the related compound 2,3-diaminophenazine (DAP) has been confirmed using IR spectroscopy, validating the utility of this technique for identifying these key functional groups. mdpi.comresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3400 - 3500 | Medium-Strong |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Variable |

| NH₂ Scissoring | Primary Amine (-NH₂) | 1550 - 1650 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | Aryl-N | 1200 - 1350 | Strong |

| Aliphatic C-N Stretch | Alkyl-N | 1000 - 1250 | Medium |

| N-H Wagging | Primary Amine (-NH₂) | 650 - 900 | Broad |

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are essential tools for probing the electronic transitions and photophysical properties of conjugated molecules. The extended π-system of this compound, which includes the phenazine core and amino substituents, gives rise to distinct absorption and emission characteristics. The presence of both electron-donating amine groups and the aromatic framework facilitates intramolecular charge transfer (ICT) transitions.

Studies on related N,N'-diaryl-dihydrophenazine derivatives show strong absorption bands attributed to π-π* transitions of the conjugated aromatic system. researchgate.netmdpi.com For instance, N,N'-diaryldihydrophenazines exhibit absorption maxima (λmax) around 370–376 nm. mdpi.com The introduction of the 2,3-diamine groups is expected to further influence these transitions. Functional groups can alter the absorption and emission properties of a fluorophore; electron-donating groups, in particular, often cause a shift to longer wavelengths (a bathochromic or red shift). researchgate.netshimadzu.com

The oxidized form, 2,3-diaminophenazine (DAP), is noted for its intense luminescence. researchgate.net Dihydrophenazine derivatives are also known to be fluorescent. For example, certain N,N'-disubstituted-dihydrophenazine derivatives in their solid state exhibit emission maxima in the blue-violet region, between 402 nm and 455 nm. researchgate.net The fluorescence properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity due to differences in the dipole moments of the ground and excited states. researchgate.net While neutral species of phenazine derivatives are often fluorescent, their corresponding ionic forms (protonated or deprotonated) may exhibit quenched fluorescence. nih.gov

Table 2: Representative Photophysical Data for Dihydrophenazine Derivatives

| Compound Type | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Transition Type |

| N,N'-Diaryldihydrophenazines mdpi.com | Benzene | 370 - 376 | - | π-π |

| N,N'-Disubstituted-dihydrophenazines researchgate.net | Solid State | 250 - 350 | 402 - 455 | π-π |

| 2,3-Diaminophenazine (DAP) researchgate.net | Various | - | Intense Luminescence | π-π* / ICT |

Time-Resolved Optical Transient Absorption and Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption (TA) and time-resolved fluorescence, are indispensable for elucidating the ultrafast dynamic processes that occur in molecules after photoexcitation. These methods allow for the real-time monitoring of excited-state populations, revealing pathways such as internal conversion (IC), intersystem crossing (ISC) to triplet states, and energy transfer. rsc.orgnih.gov For a molecule like this compound, which has potential applications in areas like photoredox catalysis where excited-state reactivity is key, understanding these dynamics is crucial. mdpi.com

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From here, several relaxation pathways are possible. TA spectroscopy can track the evolution of the S₁ state and its decay into other transient species, such as triplet states (T₁) or radical ions. By analyzing the transient spectra at different time delays after an initial laser pulse, one can determine the lifetimes and kinetics of these excited states. For example, studies on complex organic molecules have identified relaxation processes occurring on timescales from femtoseconds to picoseconds. osaka-u.ac.jpbohrium.com In a diarylethene derivative, global fitting of transient absorption data revealed decay-associated spectra with time constants of 240 fs and 10 ps, corresponding to different relaxation steps within the excited state manifold. osaka-u.ac.jp

These techniques would allow for the characterization of the locally excited (LE) and intramolecular charge transfer (CT) states of this compound. The relative energies and coupling between these states dictate the photophysical behavior and photocatalytic efficiency of dihydrophenazine-based systems. mdpi.com The rate of intersystem crossing to the triplet state is particularly important for many photocatalytic applications, and this rate can be quantified using time-resolved methods.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For this compound, the crystal structure is expected to be a composite of the features observed for its parent structures. The 5,10-dihydrophenazine (B1199026) core typically adopts a non-planar, "butterfly" conformation. acs.org However, upon oxidation to a radical cation or dication, the molecule tends to planarize, a conformational change that is critical to its function in electronic applications. acs.org

The crystal structure of the related 2,3-diaminophenazine (DAP) has been determined, revealing a planar heterocyclic system. researchgate.netnih.gov Crucially, its solid-state packing is dominated by significant intermolecular interactions. These include π-π stacking interactions between the aromatic rings of adjacent molecules, with a reported centroid-to-centroid distance of 3.575 Å. nih.gov Furthermore, the amine groups participate in an extensive network of hydrogen bonds (N-H···N and N-H···O if water is present), which link the molecules into a stable three-dimensional framework. nih.gov

Given the presence of both N-H donor groups (from the dihydro- and diamino- moieties) and nitrogen acceptors, the solid-state structure of this compound would likely be stabilized by a combination of the butterfly folding of the dihydrophenazine core and a rich network of intermolecular hydrogen bonds and π-π stacking interactions.

Table 3: Crystallographic Data for 2,3-Diaminophenazine Tetrahydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₄·4H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.7593 (18) |

| b (Å) | 18.1200 (19) |

| c (Å) | 4.7834 (5) |

| π-π Stacking Distance (Å) | 3.575 (2) |

| Key Intermolecular Interactions | O-H···O, N-H···O, N-H···N, O-H···N hydrogen bonds; π-π stacking |

Redox Chemistry and Electrochemical Properties

The redox chemistry of dihydrophenazine systems is characterized by their ability to undergo facile electron and proton transfer reactions. The presence of two nitrogen atoms within the central ring structure allows for the stable existence of multiple oxidation states.

Reversible Electron Transfer Processes and Stable Radical Cation Formation

The oxidation of 5,10-dihydrophenazine-2,3-diamine to 2,3-diaminophenazine is a quasi-reversible process that involves the transfer of two electrons and two protons. researchgate.net This transformation proceeds through a stepwise mechanism, implicating the formation of an intermediate radical cation.

The fundamental redox transformation can be represented as:

This compound ⇌ [this compound]•+ + e- ⇌ 2,3-Diaminophenazine + e- + 2H+

The stability of the intermediate radical cation is a key feature of dihydrophenazine systems. While not explicitly detailed for the 2,3-diamine derivative in the available literature, studies on related N,N'-disubstituted dihydrophenazines have demonstrated the formation of stable radical cations upon one-electron oxidation. The stability of these radical species is crucial for their potential applications in areas such as organic electronics and catalysis.

Influence of Substituents on Redox Potentials and Electronic Properties

The electronic properties and, consequently, the redox potential of the dihydrophenazine core are significantly influenced by the nature and position of substituents on the aromatic rings. The presence of two amino groups at the 2 and 3 positions of the phenazine (B1670421) skeleton has a profound effect.

Amino groups are strong electron-donating groups (EDGs). Their presence increases the electron density of the phenazine ring system, which generally leads to a destabilization of the reduced form (dihydrophenazine) and a stabilization of the oxidized form. This results in a shift of the redox potential to more negative values compared to the unsubstituted phenazine. rsc.org

Computational studies on a wide range of phenazine derivatives have systematically shown that the introduction of electron-donating groups, such as amino groups, lowers the redox potential. rsc.orgacs.org The magnitude of this shift is dependent on the number and position of the substituents. For instance, increasing the number of amino groups on the phenazine core has been shown to progressively decrease the redox potential, although the effect may be less pronounced with extensive substitution. rsc.org The specific impact of the 2,3-diamino substitution pattern on the electronic properties and redox potential of this compound contributes to its unique electrochemical signature.

Electrochemical Characterization Techniques

To elucidate the redox behavior of this compound, a suite of electrochemical and spectroelectrochemical methods are employed. These techniques provide valuable insights into the thermodynamics and kinetics of the electron transfer processes.

Cyclic Voltammetry (CV) for Oxidation and Reduction Waves

Cyclic voltammetry is a cornerstone technique for investigating the redox properties of electroactive species. In the case of the 2,3-diaminophenazine/5,10-dihydrophenazine-2,3-diamine system, cyclic voltammetry reveals the key features of the redox process.

A study by Jiao et al. on 2,3-diaminophenazine (DAP) in a Britton-Robinson buffer solution using a gold disc electrode showed a pair of quasi-reversible redox peaks. researchgate.net These peaks correspond to the reduction of DAP to this compound and its subsequent re-oxidation. The quasi-reversible nature suggests that the electron transfer kinetics are not infinitely fast.

The formal potential (E°') of the redox couple provides a measure of the thermodynamic tendency for the reaction to occur. While the precise value for the this compound/2,3-diaminophenazine couple was determined, the full text of the study is not publicly available to retrieve this specific data point. researchgate.net

Table 1: Cyclic Voltammetry Data for the Redox Couple of this compound/2,3-Diaminophenazine

| Parameter | Value | Conditions | Reference |

| Formal Potential (E°') | Not available in public abstracts | Britton-Robinson buffer (pH 2.0) | researchgate.net |

| Number of Electrons (n) | 2 | Britton-Robinson buffer (pH 2.0) | researchgate.net |

| Number of Protons (H+) | 2 | Britton-Robinson buffer (pH 2.0) | researchgate.net |

| Reaction Mechanism | H+ e- H+ e- | Britton-Robinson buffer (pH 2.0) | researchgate.net |

Note: Specific values for the formal potential and other detailed CV parameters are not available in the publicly accessible abstracts of the cited literature.

In-situ Spectroelectrochemistry for Monitoring Reaction Intermediates

In-situ spectroelectrochemistry combines the principles of electrochemistry and spectroscopy to provide real-time monitoring of the changes in the electronic structure of a molecule as its oxidation state is varied. UV-visible spectroelectrochemistry is particularly powerful for studying phenazine systems due to their distinct absorption spectra in different redox states.

The electrochemical reduction of 2,3-diaminophenazine to this compound was investigated using UV-vis thin-layer spectroelectrochemistry. researchgate.net This technique allows for the correlation of applied potential with changes in the UV-vis absorption spectrum, confirming the number of electrons transferred and providing insight into the reaction mechanism. The study by Jiao et al. indicated that the electroreduction of DAP is not followed by any chemical reaction, highlighting the stability of the formed this compound under the experimental conditions. researchgate.net

The UV-visible spectrum of 2,3-diaminophenazine in methanol (B129727) exhibits two main absorption peaks at approximately 258 nm and 426 nm. mdpi.com Upon electrochemical reduction to this compound, significant changes in the spectrum are expected, reflecting the alteration of the chromophore due to the disruption of the conjugated phenazine system.

Table 2: Spectroelectrochemical Data for the this compound System

| Species | Key UV-Vis Absorption Bands (nm) | Notes | Reference |

| 2,3-Diaminophenazine (Oxidized form) | ~258, ~426 | In methanol | mdpi.com |

| This compound (Reduced form) | Not available in public abstracts | Expected to differ significantly from the oxidized form. | |

| Reaction Intermediates (e.g., Radical Cation) | Not explicitly reported in available literature | Would exhibit unique spectral features. |

Note: Detailed spectroelectrochemical data showing the spectral evolution during the reduction of 2,3-diaminophenazine to this compound are not available in the publicly accessible literature.

Derivatization and Functionalization Strategies for 5,10 Dihydrophenazine 2,3 Diamine

The 5,10-dihydrophenazine (B1199026) core, particularly when substituted with diamino groups, presents a versatile scaffold for chemical modification. These modifications are crucial for tuning the molecule's electronic, optical, and material properties. Derivatization can be targeted at three primary locations: the nitrogen atoms of the central dihydropyrazine (B8608421) ring (N5, N10), the peripheral aromatic rings, and through the creation of polymeric structures.

Advanced Materials Science Applications: Mechanistic and Theoretical Aspects

Organic Electronics and Optoelectronic Devices

The versatility of the 5,10-dihydrophenazine (B1199026) core allows for its integration into various organic electronic and optoelectronic devices, where it can be tailored to exhibit specific functionalities.

Role in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

Derivatives of 5,10-dihydrophenazine have emerged as promising components in the development of highly efficient organic light-emitting diodes (OLEDs), particularly those leveraging the mechanism of thermally activated delayed fluorescence (TADF). bohrium.com The core structure of dihydrophenazine acts as a potent electron-donating unit, which, when combined with suitable electron-accepting moieties, can create donor-acceptor (D-A) type molecules. bohrium.com This architecture is crucial for achieving a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, a key requirement for efficient TADF. rsc.org

The TADF mechanism allows for the harvesting of non-emissive triplet excitons, which are typically wasted in conventional fluorescent OLEDs, by converting them into emissive singlet excitons through reverse intersystem crossing (RISC). bohrium.com This process significantly enhances the internal quantum efficiency of the device. For instance, orange and red TADF emitters incorporating a 5,10-disubstituted phenazine (B1670421) donor have demonstrated high photoluminescence quantum yields (up to 85%) and have been used to fabricate OLEDs with high maximum external quantum efficiencies of up to 19.9%. bohrium.com The design of these molecules often involves creating a rigid and sterically hindered structure to minimize non-radiative decay pathways and promote efficient emission. bohrium.comrsc.org

Applications in Organic Thin-Film Transistors (OTFTs)

The charge transport properties of 5,10-dihydrophenazine derivatives make them suitable candidates for the active layer in organic thin-film transistors (OTFTs). The ability to engineer these molecules to exhibit either p-type (hole-transporting), n-type (electron-transporting), or ambipolar (both hole and electron transporting) behavior is a significant advantage. researchgate.netnih.gov The charge transport characteristics are highly dependent on the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

By modifying the substituents on the dihydrophenazine core, it is possible to tune these properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels and influence the type of charge carrier that is preferentially transported. nih.gov The planar and extended π-conjugated system of the phenazine core facilitates intermolecular interactions, which are crucial for efficient charge hopping between adjacent molecules in the thin film. researchgate.net

Design Principles for Solid-State Emitters and Ambipolar Charge Transport Materials

The design of efficient solid-state emitters based on dihydrophenazine derivatives focuses on mitigating aggregation-caused quenching (ACQ), a phenomenon where the fluorescence efficiency of a material decreases in the solid state due to strong intermolecular interactions. Key design strategies include the introduction of bulky substituents to prevent close π-π stacking and the creation of twisted molecular geometries. nih.gov These approaches help to maintain high emission quantum yields in the solid state.

For the development of ambipolar charge transport materials, a primary design principle is the balancing of HOMO and LUMO energy levels to allow for efficient injection of both holes and electrons from the electrodes. rsc.org This is often achieved by combining electron-donating and electron-accepting moieties within the same molecule. researchgate.net The molecular structure should also promote ordered packing in the solid state to facilitate efficient transport of both types of charge carriers. researchgate.net The inherent donor characteristics of the dihydrophenazine core make it an excellent starting point for designing such materials through judicious selection of acceptor units and peripheral substituents.

Catalysis and Photoredox Systems

The redox activity of 5,10-dihydrophenazine derivatives underpins their application in catalysis, particularly in photoredox systems where they can act as highly efficient and sustainable alternatives to precious metal catalysts.

Mechanistic Role as Organic Photoredox Catalysts in Atom Transfer Radical Polymerization (ATRP)

N,N-diaryl dihydrophenazines have been identified as highly effective organic photoredox catalysts for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. newiridium.comnih.gov In this process, the dihydrophenazine catalyst, upon photoexcitation, initiates the polymerization by abstracting a halogen atom from an initiator molecule, thereby generating a radical that can propagate with monomer units.

The mechanism involves the excited state of the dihydrophenazine catalyst acting as a strong reducing agent. nih.gov A key advantage of these organic catalysts is their tunability. By modifying the aryl substituents on the nitrogen atoms or the phenazine core itself, their photophysical and electrochemical properties can be precisely controlled. rsc.orgrsc.org This allows for the polymerization of a wide range of monomers with excellent control over molecular weight and low dispersity, even at very low catalyst loadings (as low as 10 ppm). rsc.orgrsc.org Research has shown that the stability of the resulting dihydrophenazine radical cation is crucial for the efficiency of the catalytic cycle. nih.govnih.gov

| Polymerization Parameter | Value | Reference |

| Dispersity (Đ) | < 1.3 | newiridium.comnih.gov |

| Initiator Efficiency (I*) | ~60-80% | newiridium.comnih.gov |

| Catalyst Loading | as low as 10 ppm | rsc.orgrsc.org |

Heterogeneous Catalysis Involving Dihydrophenazine Radical Cations

The radical cations of dihydrophenazine derivatives, formed through oxidation, can play a significant role in heterogeneous catalysis. newiridium.com In a heterogeneous system, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and reuse. youtube.comyoutube.com The dihydrophenazine catalyst can be immobilized on a solid support, and its radical cation can participate in electron transfer reactions with substrates in the solution or gas phase.

The stability of the dihydrophenazine radical cation is a critical factor for its effectiveness in heterogeneous catalysis. nih.gov These immobilized radical cations can act as powerful oxidants, enabling a range of organic transformations. The ability to regenerate the active radical cation species, often through electrochemical or photochemical means, is essential for a sustainable catalytic cycle. This approach opens up possibilities for developing robust and recyclable catalytic systems for various chemical processes.

Facilitation of Redox Reactions Through the Dihydrophenazine Core

The 5,10-dihydrophenazine core is a highly electron-rich and redox-active moiety, making it a valuable component in the design of advanced materials. Its ability to undergo reversible redox reactions is central to its function in various applications. The core can be chemically modified, such as through the synthesis of 5,10-diaryldihydrophenazines, to fine-tune its electronic properties. researchgate.net The redox activity of the dihydrophenazine unit is rooted in its ability to be oxidized to a stable phenazine cation. mdpi.com This process involves the transformation of the peripheral π electrons from a 4n to a 4n+2 system, which, according to Hückel's law, results in increased aromaticity and stability of the resulting cation. mdpi.com

The reversible redox cycling between the dihydrophenazine and phenazine states is crucial for applications in photocatalysis and energy storage. nih.gov In photocatalytic systems, this interconversion allows for the storage of photogenerated electrons by the phenazine moiety, which is then converted to dihydrophenazine. This stored energy can then be used to drive chemical reactions, such as the reduction of oxygen to hydrogen peroxide, while the dihydrophenazine reverts to its oxidized phenazine form. nih.govrsc.org This process facilitates charge transfer and mitigates charge recombination, which are common challenges in photocatalysis. rsc.org

The stability of the radical cations and dications formed during the redox process is a key area of investigation. Studies on N,N'-disubstituted dihydrophenazines have successfully isolated and characterized these species, providing insights into their molecular geometry and electronic structure. researchgate.net This understanding of the structure-activity relationship is critical for designing dihydrophenazine-based materials with tailored redox properties for specific applications. researchgate.net

Energy Storage Materials

Dihydrophenazine Motif as Redox Center in Polymer Cathodes for Rechargeable Batteries

The dihydrophenazine motif is a promising redox center for organic polymer cathodes in rechargeable batteries due to its high redox activity and stability. rsc.orgresearchgate.net By incorporating the dihydrophenazine unit into polymer backbones, such as poly(aryl ether sulfone), materials with excellent electrochemical performance can be developed. mdpi.comnih.gov These polymer cathodes exhibit reversible two-electron transfer redox processes, which are essential for high-capacity energy storage. rsc.org

Research has focused on designing and synthesizing various dihydrophenazine-based polymers to optimize their electrochemical properties. For instance, branched polymers have been shown to possess higher theoretical capacities and energy densities compared to their linear counterparts. researchgate.net This is attributed to the branched structure providing a larger specific surface area, which enhances electrolyte infiltration and ion transport. researchgate.net

The performance of these polymer cathodes can be further improved by creating composites with conductive materials like multi-walled carbon nanotubes (MWCNTs). rsc.orgresearchgate.net These composites exhibit enhanced stability and higher specific discharge capacities. researchgate.net The table below summarizes the electrochemical performance of several dihydrophenazine-based polymer cathodes.

| Polymer/Composite | Theoretical Specific Capacity (mAh g⁻¹) | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Cycling Performance | Reference |

| PAS-DPPZ | 126 | - | 82.6% | After 100 cycles at 0.1C | mdpi.comnih.gov |

| PMPPZ | - | 88 | - | Good stability | rsc.orgresearchgate.net |

| PMEPZ | - | 152 | - | Good stability | rsc.orgresearchgate.net |

| PMEPZ-MWCNTs | - | 303 | - | 252 mAh g⁻¹ after 300 cycles | researchgate.net |

| p-TPPZ (branched) | 233 | 169.3 (at 0.5C) | - | High energy and power density | researchgate.net |

| p-DPPZ (linear) | 209 | - | - | - | researchgate.net |

Charge Transfer and Recombination Mitigation in Photocatalytic Systems

In photocatalytic systems, the efficient separation and transfer of photogenerated charges are critical for high performance. nih.govrsc.org The dihydrophenazine core plays a significant role in mitigating charge recombination, a process that limits the efficiency of many photocatalysts. rsc.org When integrated into conjugated microporous polymers (CMPs), the reversible redox dynamics between phenazine and dihydrophenazine provide a mechanism for storing photogenerated electrons. nih.govrsc.org

Furthermore, accessing intramolecular charge transfer (CT) states in dihydrophenazine-based photoredox catalysts is crucial for enhancing electron transfer rates. nih.gov These CT states can minimize fluorescence and promote efficient electron transfer between the catalyst and the substrate. nih.gov The solvent polarity can influence these CT states and the subsequent deactivation pathways, highlighting the importance of the reaction environment in optimizing photocatalytic activity. nih.gov

Fluorescent Probes and Sensing Mechanisms

Photoluminescent Properties and Applications in Biological Imaging (Non-Clinical Contexts)

Derivatives of dihydrophenazine are utilized in the development of fluorescent materials for various applications, including biological imaging in non-clinical settings. While the focus of this article is not on dihydrophenazine itself as a direct fluorescent probe, it is a precursor to materials with interesting photoluminescent properties. For instance, carbon dots (CDs), which can be synthesized from precursors containing similar aromatic amine structures, exhibit tunable optical properties and have been explored for cellular imaging. rsc.orgresearchgate.netnih.gov These CDs can be designed to have low toxicity and high photostability, making them suitable for imaging live cells. rsc.orgresearchgate.net The fluorescence of these materials can be sensitive to the local environment, such as pH, which allows for the development of responsive probes. researchgate.net

Precursors for Carbon Dots with Tunable Optical Properties

5,10-Dihydrophenazine-2,3-diamine, with its aromatic structure and amine functional groups, serves as a potential precursor for the synthesis of nitrogen-doped carbon dots (N-CDs). The synthesis of CDs from various organic precursors, including aromatic amines, has been widely reported. nih.gov For example, isomers of phenylenediamine have been used to create multicolor CDs with distinct optical transitions. nih.gov The resulting CDs often exhibit excitation-dependent photoluminescence, allowing for the tuning of their emission color. rsc.org

The properties of the resulting CDs, such as their quantum yield and selectivity for detecting specific ions, can be tailored by the choice of precursors and synthesis conditions. rsc.orgresearchgate.net For instance, nitrogen and sulfur co-doped CDs have been synthesized that show high selectivity for ferric ions. rsc.org The amine groups from a precursor like this compound can be functionalized to create CDs with specific recognition capabilities, for example, for the detection of copper ions. researchgate.netnih.gov The ability to tune the optical and sensing properties of CDs by selecting appropriate precursors underscores the potential of dihydrophenazine derivatives in this area of materials science. nih.gov

| Property | Description | Reference |

| Tunable Emission | Carbon dots derived from aromatic amines can exhibit multicolor emission (blue, green, red) depending on the precursor and synthesis conditions. | nih.gov |

| High Quantum Yield | Carbon dots can be synthesized to have high fluorescence quantum yields, for example, up to 49%. | researchgate.net |

| Sensing Applications | Functionalized carbon dots can act as selective fluorescent probes for metal ions like Fe³⁺ and Cu²⁺. | rsc.orgresearchgate.netresearchgate.net |

| Photostability | The resulting carbon dots often exhibit excellent photostability, which is crucial for imaging and sensing applications. | rsc.orgresearchgate.net |

Mechanistic Insights into Biological Interactions Excluding Clinical Applications

Modulation of Cellular Redox States

Phenazine (B1670421) derivatives are recognized as highly redox-active molecules, a characteristic that is central to their biological effects. acs.org The reversible redox dynamics between the oxidized (phenazine) and reduced (dihydrophenazine) forms allow these compounds to participate in and influence the delicate balance of cellular redox states. rsc.org This interconversion enables the storage and transfer of electrons, which can significantly impact cellular processes. rsc.org

N,N'-disubstituted-dihydrophenazine derivatives are particularly noted as electron-rich and redox-active building blocks. acs.org They can undergo two successive single-electron oxidation steps, forming stable radical cations and dication species. acs.orgresearchgate.net This capacity for sequential electron transfer makes dihydrophenazines effective participants in cellular redox cycling. acs.org The redox behavior of these compounds, including their oxidation potential, is influenced by their specific chemical structures. acs.orgresearchgate.net For instance, studies on N,N'-disubstituted dihydrophenazines have systematically investigated their redox behaviors and the distinct properties of their corresponding radical cations and dications. acs.org The stability of these oxidized states is crucial for their function in biological systems. acs.org The reversible process between phenazine and dihydrophenazine not only facilitates charge transfer but also mitigates charge recombination, a key aspect of their ability to modulate cellular redox environments. rsc.org

Electron Shuttling and Impact on Bacterial Interactions and Behaviors

The redox activity of phenazines directly enables their function as electron shuttles in various biological systems, particularly in microbial communities. rsc.org This capability allows them to facilitate extracellular electron transfer (EET), a process vital for the survival and interaction of certain bacteria. rsc.org By accepting electrons from microbial metabolic processes and transferring them to external acceptors, phenazines can influence bacterial behavior and survival.

This electron shuttling is a key component of how some bacteria manage their energy under anaerobic conditions. rsc.org The reversible conversion between the phenazine and dihydrophenazine forms is critical to this process, allowing for the efficient transfer of electrons. rsc.org This has been observed to enhance the survival of bacterial strains in oxygen-limited environments. rsc.org The ability of dihydrophenazine derivatives to act as electron shuttles makes them significant in mediating interactions within and between bacterial populations.

Interference with Cellular Enzymes (e.g., Topoisomerases I and II)

While direct evidence for 5,10-Dihydrophenazine-2,3-diamine is lacking, related phenazine compounds have been shown to interact with crucial cellular enzymes like DNA topoisomerases. The parent compound, 2,3-diaminophenazine, is known to intercalate into DNA, a mechanism that is often a prerequisite for topoisomerase inhibition. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription and interfere with the function of enzymes that act on DNA. nih.gov

Topoisomerases are essential enzymes that manage the topological states of DNA. nih.gov Inhibitors of these enzymes are potent anticancer agents. nih.gov Some phenazine 5,10-dioxides, such as myxin (B609384) and iodinin, are known DNA intercalators, particularly in guanine-cytosine rich regions. nih.gov This intercalation can affect the activity of enzymes like RNA polymerase and topoisomerase II. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit such activities.

Role in Cell Signaling and Regulation of Gene Expression

Phenazine compounds can act as signaling molecules, influencing gene expression and cellular behavior in microorganisms. nih.gov Their ability to participate in redox cycling allows them to interact with redox-sensitive transcription factors, thereby modulating gene expression patterns. This signaling role is crucial in various microbial processes, including pathogenesis and community behavior. nih.gov

The production of phenazines by bacteria like Pseudomonas aeruginosa is a well-studied example of chemical signaling that regulates virulence factor production and biofilm formation. nih.gov Although specific studies on this compound are not available, the general capacity of phenazines to influence cellular signaling pathways suggests that it could play a similar role. The interaction with cellular components through its redox and chemical properties could trigger signaling cascades that lead to changes in gene expression, affecting a wide range of cellular functions.

Contribution to Biofilm Formation and Architecture

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, and their formation is a complex process regulated by various signals. nih.gov Phenazine derivatives have been implicated in the development and architecture of bacterial biofilms. nih.govnih.gov They can influence the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle in bacteria.

For instance, certain substituted diamines have been shown to reduce biofilm formation and promote biofilm dispersal in Pseudomonas aeruginosa. nih.gov Conversely, some natural phenazines can promote biofilm development. nih.gov This dual role highlights the complexity of phenazine interactions within microbial communities. The specific effect of a phenazine derivative on biofilm formation likely depends on its chemical structure, concentration, and the microbial species . The ability of these compounds to act as signaling molecules and to modulate cellular redox states is intrinsically linked to their influence on biofilm dynamics.

Interactions with Microbial Cells: Structural and Cellular Effects

Phenazine derivatives exhibit a broad range of biological activities, including potent antimicrobial and cytotoxic effects. nih.govnih.gov The mechanisms underlying these effects are often multifaceted. For example, the related compound dihydrophenazine (DHP) has been identified as a multifunctional agent that can kill multidrug-resistant Acinetobacter baumannii. oup.com

The antimicrobial action of DHP involves several targets within the microbial cell. oup.com It has been shown to disrupt membrane integrity, increase susceptibility to oxidative stress, and interfere with amino acid and protein synthesis. oup.com Furthermore, DHP can modulate the expression of virulence-related proteins. oup.com Proteomic analysis of A. baumannii treated with DHP revealed altered expression of multiple proteins, which correlates with the observed antimicrobial effects. oup.com Subinhibitory concentrations of DHP have also been found to re-sensitize carbapenem-resistant strains to this important class of antibiotics. oup.com These findings underscore the potential of dihydrophenazine derivatives as promising antimicrobial agents with multiple modes of action. oup.com

Interactive Data Table: Properties of Related Phenazine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Biological Insights |

| 5,10-Dihydrophenazine (B1199026) | 613-32-1 | C12H10N2 | 182.22 g/mol | Bacterial xenobiotic metabolite, susceptible to oxidation. nih.govchemicalbook.comgoogle.com |

| 2,3-Diaminophenazine | 655-86-7 | C12H10N4 | 210.23 g/mol | Can intercalate into DNA, exhibits intense luminescence. nih.govnih.gov |

| 5,10-Dimethyl-5,10-dihydrophenazine | 15546-75-5 | C14H14N2 | 210.28 g/mol | A derivative of 5,10-dihydrophenazine. sigmaaldrich.com |

| 1-Hydroxyphenazine | 528-71-2 | C12H8N2O | 196.21 g/mol | Active antimicrobial agent against A. baumannii. oup.com |

| Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | 2087-51-6 | C12H8N2O4 | 244.21 g/mol | Possesses potent cytotoxic properties, especially against leukemia cells. nih.govnih.gov |

Future Research Directions and Emerging Paradigms

The field of 5,10-dihydrophenazine (B1199026) chemistry is experiencing a surge of innovation, driven by the unique redox and photophysical properties of this heterocyclic scaffold. Future research is poised to expand upon recent discoveries, pushing the boundaries of synthesis, computational design, and application in materials science, catalysis, and biology. The following sections outline the key emerging paradigms and future research directions centered on 5,10-dihydrophenazine-2,3-diamine and its derivatives.

Q & A

Q. What are the conventional synthetic routes for 5,10-dihydrophenazine-2,3-diamine, and how do researchers validate their purity and structural integrity?

The compound is typically synthesized via iron-catalyzed intramolecular cyclization of substituted o-phenylenediamine derivatives. For example, electron-rich triaryl-o-phenylenediamines can undergo oxidative coupling using FeCl₃ to form 5,10-dihydrophenazine derivatives . Structural validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How are computational tools like COMSOL Multiphysics or molecular modeling integrated into experimental design for this compound?

Computational methods are used to simulate reaction kinetics, optimize reaction conditions (e.g., temperature, catalyst loading), and predict electronic properties. For instance, density functional theory (DFT) can model the iron-catalyzed mechanism to identify transition states and intermediates, guiding experimental parameter selection .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Key techniques include:

- UV-Vis spectroscopy : Monitors reaction progress via chromophore changes.

- FT-IR spectroscopy : Identifies functional groups (e.g., NH₂, C-N stretches).

- NMR spectroscopy : Resolves regioselectivity and confirms dihydrophenazine backbone formation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design evaluates factors like temperature, catalyst concentration, and solvent polarity. For example, varying FeCl₃ loading (0.1–1.0 equiv.) and reaction time (12–24 hours) can identify interactions affecting yield. Data is analyzed using ANOVA to determine significant variables, reducing experimental runs while maximizing efficiency .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in reaction mechanisms?

Discrepancies often arise from unaccounted intermediates or solvent effects. Researchers employ:

Q. How does the electronic structure of substituents influence the redox properties of 5,10-dihydrophenazine derivatives?

Electron-donating groups (e.g., -OMe) stabilize the dihydrophenazine core, enhancing electron-donating capacity. Cyclic voltammetry (CV) and spectroelectrochemistry quantify redox potentials, while DFT calculations map frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior .

Q. What methodologies enable the application of this compound in materials science?

The compound’s conjugated structure makes it a candidate for organic semiconductors. Researchers design experiments to:

- Measure charge mobility via field-effect transistor (FET) configurations.

- Assess photostability under UV irradiation.

- Functionalize the core with π-extended substituents to tune bandgaps .

Experimental Design and Data Analysis

Q. How are orthogonal design and regression analysis applied to optimize multi-step syntheses?

Orthogonal arrays (e.g., L9 Taguchi) test variables like reagent stoichiometry, pH, and agitation speed. Regression models (e.g., partial least squares) correlate variables with yield or purity, identifying dominant factors. For example, a study might reveal that solvent polarity has a stronger impact than temperature on regioselectivity .

Q. What protocols ensure reproducibility in dihydrophenazine synthesis across laboratories?

Standardization includes:

Q. How do researchers address challenges in scaling up laboratory-scale syntheses?

Scale-up issues (e.g., exothermicity, mixing inefficiencies) are mitigated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.